An In-depth Technical Guide to 2-Ethyl-3-propyloxirane (CAS Number 53897-32-8)
An In-depth Technical Guide to 2-Ethyl-3-propyloxirane (CAS Number 53897-32-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-3-propyloxirane, also known as 3,4-epoxyheptane, is a disubstituted oxirane that presents a valuable scaffold for synthetic chemistry and potential applications in drug discovery. The inherent ring strain of the three-membered ether, coupled with the stereochemical possibilities arising from its two chiral centers, makes it a versatile building block for introducing specific functionalities and stereochemistry into larger molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential biological significance, with a focus on its practical application in a research and development setting.
Chemical and Physical Properties
2-Ethyl-3-propyloxirane is a cyclic ether with the molecular formula C7H14O.[1][2] It exists as cis and trans diastereomers, each of which is a racemic mixture of enantiomers. The physical and chemical properties of 2-ethyl-3-propyloxirane are summarized in the table below.
| Property | Value | Source |
| CAS Number | 53897-32-8 | [2][3] |
| Molecular Formula | C7H14O | [1][2] |
| Molecular Weight | 114.19 g/mol | [3] |
| Boiling Point | 136.7 °C at 760 mmHg | LookChem |
| Density | 0.84 g/cm³ | LookChem |
| Flash Point | 27.6 °C | LookChem |
| LogP | 2.1 | [3] |
| Hydrogen Bond Acceptor Count | 1 | LookChem |
| Hydrogen Bond Donor Count | 0 | LookChem |
| Rotatable Bond Count | 3 | LookChem |
Synthesis and Stereocontrol
The primary route for the synthesis of 2-ethyl-3-propyloxirane is the epoxidation of the corresponding alkene, 3-heptene. The stereochemical outcome of this reaction is highly dependent on the geometry of the starting alkene and the choice of epoxidizing agent.
Diastereoselective Synthesis
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From (Z)-3-Heptene (cis-alkene): Epoxidation of (Z)-3-heptene will yield cis-2-ethyl-3-propyloxirane.
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From (E)-3-Heptene (trans-alkene): Epoxidation of (E)-3-heptene will result in the formation of trans-2-ethyl-3-propyloxirane.
A common and effective method for this transformation is the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA).
Caption: Epoxidation of (Z)-3-Heptene to yield the cis-epoxide.
Experimental Protocol: Synthesis of cis-2-Ethyl-3-propyloxirane
Materials:
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(Z)-3-Heptene
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meta-Chloroperoxybenzoic acid (m-CPBA)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Saturated aqueous sodium sulfite (Na₂SO₃) solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Rotary evaporator
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Separatory funnel
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Standard glassware for organic synthesis
Procedure:
-
Dissolve (Z)-3-heptene (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
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In a separate flask, dissolve m-CPBA (1.2 eq) in DCM.
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Add the m-CPBA solution dropwise to the stirred solution of (Z)-3-heptene over a period of 30 minutes, maintaining the temperature at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by the slow addition of saturated aqueous sodium sulfite solution to reduce the excess peroxy acid.
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Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
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The crude product can be purified by flash column chromatography on silica gel to yield pure cis-2-ethyl-3-propyloxirane.
Chemical Reactivity: The Ring-Opening Reaction
The high reactivity of the oxirane ring is a cornerstone of its utility in organic synthesis. The ring-opening reaction, driven by the release of ring strain, can be initiated by both nucleophiles and electrophiles. The regioselectivity of this reaction is a critical consideration for synthetic planning.
Nucleophilic Ring-Opening
The outcome of the nucleophilic attack is dependent on the reaction conditions:
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Basic or Neutral Conditions: Under basic or neutral conditions, the reaction proceeds via an SN2 mechanism. The nucleophile will attack the less sterically hindered carbon atom. For 2-ethyl-3-propyloxirane, this would generally favor attack at the carbon bearing the ethyl group, as the propyl group is slightly bulkier.
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Acidic Conditions: In the presence of an acid catalyst, the epoxide oxygen is protonated, making the oxirane more electrophilic. The reaction then proceeds with SN1-like character. The nucleophile will preferentially attack the more substituted carbon atom that can better stabilize the partial positive charge of the transition state.
Caption: Regioselectivity of nucleophilic ring-opening of epoxides.
Analytical Characterization
The unambiguous identification of 2-ethyl-3-propyloxirane and its isomers relies on a combination of spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for separating and identifying the components of a reaction mixture. The mass spectrum of 2-ethyl-3-propyloxirane will show a molecular ion peak (M+) at m/z 114, corresponding to its molecular weight. The fragmentation pattern will be characteristic of the aliphatic epoxide structure.[3]
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cis-Isomer: The NIST mass spectrometry data for cis-2-ethyl-3-propyloxirane shows a top peak at m/z 57.[1]
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trans-Isomer: The trans-isomer exhibits a top peak at m/z 41.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the structure and stereochemistry of the synthesized epoxide.
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¹³C NMR: The carbon atoms of the oxirane ring will appear at a characteristic chemical shift in the upfield region of the spectrum.[3]
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¹H NMR: The protons attached to the oxirane ring will have distinct chemical shifts and coupling constants depending on their cis or trans relationship, which can be used to assign the diastereomeric form.
Biological Significance and Potential Applications
While specific biological activity data for 2-ethyl-3-propyloxirane is not extensively reported in the literature, the epoxide functional group is a well-known pharmacophore and a key intermediate in the synthesis of biologically active molecules.
Potential as a Cytotoxic and Antimicrobial Agent
Aliphatic epoxides, as a class, are known to exhibit mutagenic and cytotoxic properties due to their ability to alkylate nucleophilic sites in biological macromolecules such as DNA and proteins. This reactivity, while a concern for toxicity, can also be harnessed for therapeutic benefit, particularly in the development of anticancer agents. The potential antimicrobial activity of 2-ethyl-3-propyloxirane is also an area for further investigation, as the epoxide moiety can react with key functional groups in microbial enzymes and proteins.
Role in Drug Development
The true value of 2-ethyl-3-propyloxirane for drug development professionals lies in its utility as a chiral building block. The controlled, stereoselective ring-opening of the epoxide allows for the introduction of two adjacent stereocenters with defined relative and absolute stereochemistry. This is a powerful strategy for the synthesis of complex natural products and pharmaceuticals where precise control of stereochemistry is crucial for biological activity.
Safety and Handling
2-Ethyl-3-propyloxirane is a flammable liquid and should be handled with appropriate precautions in a well-ventilated fume hood. As with all aliphatic epoxides, it should be considered as a potential mutagen and handled with appropriate personal protective equipment, including gloves and safety glasses.
Conclusion
2-Ethyl-3-propyloxirane is a valuable and versatile chemical intermediate with significant potential for applications in organic synthesis and drug discovery. Its synthesis can be achieved with good diastereoselectivity, and its reactivity, particularly the regioselective ring-opening, provides a powerful tool for the construction of complex molecular architectures. While further research is needed to fully elucidate its specific biological activities, its role as a chiral building block ensures its continued relevance in the fields of chemical and pharmaceutical research.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 40920, 2-Ethyl-3-propyloxirane. Retrieved from [Link].
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13429646, Oxirane, 2-ethyl-3-propyl-, cis-. Retrieved from [Link].
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13429648, Oxirane, 2-ethyl-3-propyl-, trans-. Retrieved from [Link].
-
LookChem (2023). 2-Ethyl-3-propyloxirane. Retrieved from [Link].
Sources
- 1. Oxirane, 2-ethyl-3-propyl-, cis- | C7H14O | CID 13429646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. 2-Ethyl-3-propyloxirane | C7H14O | CID 40920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Oxirane, 2-ethyl-3-propyl-, trans- | C7H14O | CID 13429648 - PubChem [pubchem.ncbi.nlm.nih.gov]
